5-Bromo-2-(bromomethyl)-1,3-dimethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-(bromomethyl)-1,3-dimethylbenzene is an organic compound belonging to the class of brominated aromatic hydrocarbons. It is characterized by a benzene ring substituted with bromine and methyl groups at specific positions. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Bromination of Toluene: One common synthetic route involves the bromination of toluene. The reaction typically uses bromine (Br2) in the presence of a catalyst such as ferric bromide (FeBr3) to introduce bromine atoms at specific positions on the benzene ring.
Friedel-Crafts Alkylation: Another method involves the Friedel-Crafts alkylation of benzene with methyl bromide (CH3Br) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). This reaction introduces methyl groups to the benzene ring, followed by further bromination.
Industrial Production Methods: In industrial settings, the compound is often produced through continuous flow processes that allow for precise control over reaction conditions, ensuring high yields and purity. Large-scale reactors equipped with advanced monitoring and control systems are used to optimize the bromination and alkylation reactions.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as carboxylic acids or ketones.
Reduction: Reduction reactions can convert the bromomethyl group to a methylene group, resulting in different structural isomers.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the bromine atoms can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are employed.
Substitution: Electrophilic aromatic substitution reactions typically use strong acids like sulfuric acid (H2SO4) or nitric acid (HNO3).
Major Products Formed:
Oxidation: Products include 5-bromo-2-(bromomethyl)-1,3-dimethylbenzoic acid or 5-bromo-2-(bromomethyl)-1,3-dimethylbenzaldehyde.
Reduction: The major product is 5-bromo-2-methyl-1,3-dimethylbenzene.
Substitution: Products vary depending on the substituent introduced, such as nitrobenzene or halogenated derivatives.
Scientific Research Applications
5-Bromo-2-(bromomethyl)-1,3-dimethylbenzene is utilized in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 5-Bromo-2-(bromomethyl)-1,3-dimethylbenzene exerts its effects depends on its specific application. For example, in biochemical assays, it may act as an inhibitor by binding to specific enzyme active sites, thereby modulating enzyme activity. The molecular targets and pathways involved are determined by the biological context in which the compound is used.
Comparison with Similar Compounds
Benzyl Bromide: Similar in structure but lacks the additional methyl groups.
1-Bromotoluene: Contains a single bromine atom and a single methyl group.
2,6-Dibromotoluene: Has two bromine atoms on the benzene ring but no methyl groups.
Uniqueness: 5-Bromo-2-(bromomethyl)-1,3-dimethylbenzene is unique due to its specific substitution pattern, which influences its reactivity and applications. The presence of both bromine and methyl groups at distinct positions on the benzene ring provides a distinct chemical behavior compared to its similar counterparts.
Properties
Molecular Formula |
C9H10Br2 |
---|---|
Molecular Weight |
277.98 g/mol |
IUPAC Name |
5-bromo-2-(bromomethyl)-1,3-dimethylbenzene |
InChI |
InChI=1S/C9H10Br2/c1-6-3-8(11)4-7(2)9(6)5-10/h3-4H,5H2,1-2H3 |
InChI Key |
IVWRYPIWVUXBNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1CBr)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.